molecular formula C11H8BrNO3 B3184618 1-allyl-6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 1131587-69-3

1-allyl-6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B3184618
CAS No.: 1131587-69-3
M. Wt: 282.09 g/mol
InChI Key: LUFXAKHXACKXCZ-UHFFFAOYSA-N
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Description

1-Allyl-6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 1131587-69-3) is a versatile benzoxazine-dione derivative valued in medicinal and organic chemistry research. This compound features a reactive bromo substituent and an allyl group, making it a crucial synthetic intermediate for constructing diverse heterocyclic scaffolds and complex bioactive molecules . Researchers utilize this and related 1,3-oxazine derivatives as precursors in the development of compounds with documented biological activities, including antimycobacterial and protease inhibitory effects . The allyl functional group offers a strategic handle for further chemical modifications via reactions such as cross-couplings or cyclizations, enhancing its utility in library synthesis for drug discovery programs . Stored sealed in dry, cold conditions (2-8°C) to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-prop-2-enyl-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)16-11(13)15/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFXAKHXACKXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660913
Record name 6-Bromo-1-(prop-2-en-1-yl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-69-3
Record name 6-Bromo-1-(prop-2-en-1-yl)-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of the Oxazinedione System

Reactivity of the Dione (B5365651) Functionalities within the Benzo[d]rsc.orgwikipedia.orgoxazine-2,4-dione Core

The 1H-benzo[d] rsc.orgwikipedia.orgoxazine-2,4-dione core, also known as isatoic anhydride (B1165640), possesses two electrophilic carbonyl carbons at positions 2 and 4. This dicarbonyl system is susceptible to attack by various nucleophiles, leading to ring-opening or substitution reactions.

Electrophilic and Nucleophilic Additions

The carbonyl groups of the dione functionality render the C2 and C4 positions susceptible to nucleophilic attack. The reactivity of isatoic anhydrides with various nucleophiles has been a subject of study. Amines, for instance, readily attack the anhydride, leading to ring-opening and the formation of N-substituted anthranilamides. researchgate.netnih.gov Similarly, active methylene (B1212753) compounds and carbanions can react at the carbonyl carbons, resulting in the formation of hydroxyquinolinone derivatives. wikipedia.org

The N-H proton of the parent 1H-benzo[d] rsc.orgwikipedia.orgoxazine-2,4-dione can be deprotonated by a base, and the resulting nitrogen anion can then be alkylated. wikipedia.org In the case of 1-allyl-6-bromo-1H-benzo[d] rsc.orgwikipedia.orgoxazine-2,4-dione, the nitrogen is already substituted with an allyl group.

The general mechanism of nucleophilic attack on the dione system is outlined below:

StepDescription
1 A nucleophile attacks one of the electrophilic carbonyl carbons (C2 or C4).
2 The tetrahedral intermediate formed can undergo ring-opening.
3 Subsequent reactions can lead to a variety of substituted benzene (B151609) derivatives.

Hydrolysis Pathways

Under aqueous conditions, particularly in the presence of acid or base, the dione moiety can undergo hydrolysis. This reaction typically results in the opening of the heterocyclic ring to form the corresponding anthranilic acid derivative, with the release of carbon dioxide. wikipedia.orgsciencemadness.org The hydrolysis of isatoic anhydride, the parent compound, yields anthranilic acid and carbon dioxide. wikipedia.org

The stability of the oxazinedione ring towards hydrolysis is influenced by the substituents on the aromatic ring and the nitrogen atom. Both acidic and basic conditions can facilitate this process. For instance, treatment of isatoic anhydride with sodium hydroxide (B78521) can lead to the formation of anthraniloylanthranilic acid as a side product if equimolar amounts are used, while excess base favors the formation of the hydrolyzed amide. sciencemadness.org

Transformations Involving the 6-Bromo Substituent

The bromine atom at the 6-position of the benzoxazine (B1645224) ring is a key site for functionalization, enabling both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromo substituent on the aromatic ring can be replaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. youtube.comyoutube.comyoutube.comlibretexts.org This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While the dione system does have some electron-withdrawing character, the reactivity towards nucleophilic aromatic substitution may require forcing conditions or the use of highly activated nucleophiles. A similar compound, 6-bromo-4,4-diethyl-1H-benzo[d] rsc.orgwikipedia.orgoxazine-2(4H)-thione, is noted to undergo nucleophilic substitution where the bromine atom is replaced by various nucleophiles. smolecule.com

Transition-Metal Catalyzed Cross-Coupling Reactions (Implied by halogen substitution)

The presence of the 6-bromo substituent makes the molecule an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. libretexts.orglibretexts.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. libretexts.orgbeilstein-journals.orgresearchgate.netresearchgate.netmdpi.com This would allow for the introduction of a wide range of aryl or vinyl substituents at the 6-position.

A typical catalytic cycle for a Suzuki-Miyaura coupling is depicted below:

StepDescription
Oxidative Addition The palladium(0) catalyst inserts into the carbon-bromine bond.
Transmetalation The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination The two organic groups couple, and the desired product is released, regenerating the palladium(0) catalyst.

Sonogashira Coupling: This reaction, also catalyzed by palladium, couples the aryl bromide with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. beilstein-journals.org This would introduce an alkynyl group at the 6-position.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. rsc.orgnih.govnih.govrsc.orgwikipedia.org This would result in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the 6-position.

Reactions at the N1-Allyl Position

The allyl group attached to the nitrogen atom at the N1 position introduces another site of reactivity. The double bond of the allyl group can participate in various addition and rearrangement reactions.

The N-allyl group is a versatile handle for further synthetic transformations. For instance, N-allylic compounds are excellent starting materials for the synthesis of other N-heterocyclic compounds. benthamscience.com Palladium-catalyzed reactions, such as the Heck reaction, can be employed to functionalize the allyl group. rsc.orgnih.govnih.govrsc.orgwikipedia.org Furthermore, radical reactions can also be initiated at the allylic position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgiupac.org The polymerization of allyl groups in benzoxazine monomers has also been studied, indicating the potential for this compound to be used in polymer chemistry. researchgate.netnih.govrsc.org

Reaction TypeDescriptionPotential Products
Electrophilic Addition The double bond of the allyl group can react with electrophiles.Dihalogenated or hydrohalogenated derivatives.
Heck Reaction Palladium-catalyzed coupling with aryl or vinyl halides.Functionalized longer-chain N-substituents.
Radical Reactions Initiation of radical processes at the allylic position.A variety of functionalized derivatives.
Cyclization Reactions Intramolecular reactions involving the allyl group and another part of the molecule.Fused heterocyclic systems.

Cyclization Reactions and Annulation Pathways (e.g., 6-exo-dig cyclization)

The formation of heterocyclic rings through intramolecular cyclization is a cornerstone of organic synthesis, governed by principles that determine the kinetic favorability of forming one ring size over another. These reactions are often classified by Baldwin's rules, which consider the ring size, the hybridization of the electrophilic center (dig, trig, tet), and whether the bond being broken is within (endo) or outside (exo) the newly formed ring. wikipedia.org

For systems related to the benzoxazinedione scaffold, cyclization reactions involving alkyne functionalities are particularly relevant. A prominent example is the Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides to form 4H-benzo[d] nih.govnih.govoxazines. nih.gov This transformation proceeds through a chemoselective 6-exo-dig pathway. The mechanism is initiated by the coordination of the cationic gold(I) catalyst to the alkyne. nih.gov This is followed by a nucleophilic attack of the amide oxygen atom onto the activated triple bond. nih.gov According to Baldwin's rules, the 6-exo-dig cyclization is a favored pathway. wikipedia.org This stereoselective attack leads to the formation of a vinylidene gold(I) intermediate, which, after protodeauration, yields the final heterocyclic product. nih.gov While the subject molecule, 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione, contains an alkene (allyl group) rather than an alkyne, similar principles of exo-cyclization are generally preferred for radical and anionic additions to double bonds as well. researchgate.net

Table 1: Summary of Baldwin's Rules for Digonal Carbon Cyclizations This interactive table summarizes the favored and disfavored cyclization pathways involving a digonal (sp-hybridized) carbon, according to Baldwin's rules. wikipedia.org

Ring SizeCyclization TypeFavored/Disfavored
3endo-digDisfavored
3exo-digFavored
4endo-digDisfavored
4exo-digFavored
5endo-digFavored
5exo-digFavored
6endo-digFavored
6exo-digFavored
7endo-digFavored
7exo-digFavored

Role of the Allyl Group in Further Derivatization

The N-allyl group in 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione is not merely a passive substituent but a versatile functional handle for a wide range of post-synthesis modifications. The carbon-carbon double bond of the allyl group serves as a reactive site for numerous organic transformations, allowing for the introduction of diverse chemical motifs. rsc.org

The reactivity of the allyl moiety can be harnessed through several pathways:

Electrophilic Addition: The double bond can react with electrophiles. For instance, bromination can introduce bromine atoms, which can be subsequently used in nucleophilic substitution or elimination reactions. rsc.org Epoxidation, using reagents like m-chloroperoxybenzoic acid (mCPBA), converts the alkene into an epoxide, a valuable intermediate that can be opened by various nucleophiles. rsc.org

Radical Reactions: The allyl group is an excellent substrate for radical additions. Thiol-ene "click" chemistry, for example, allows for the efficient and regioselective addition of thiols across the double bond under mild conditions, providing a route to thioether derivatives. rsc.org

Transition Metal-Catalyzed Reactions: Allyl groups are key participants in a variety of transition-metal-catalyzed reactions. These include allylic substitution reactions, which allow for the introduction of nucleophiles at the allylic position. nih.gov Furthermore, the double bond can undergo transformations such as hydroformylation, Wacker oxidation, or metathesis to generate more complex structures.

Table 2: Potential Derivatization Reactions of the N-Allyl Group This interactive table outlines several common chemical transformations that can be performed on the allyl group to derivatize the parent molecule.

Reaction ClassReagentsFunctional Group Introduced
EpoxidationmCPBA, OxoneEpoxide
DihydroxylationOsO₄, KMnO₄Diol
BrominationBr₂Dibromide
Thiol-ene ReactionR-SH, PhotoinitiatorThioether
Wacker OxidationPdCl₂, CuCl₂, O₂Methyl ketone
OzonolysisO₃; then Me₂SAldehyde

Ring-Opening and Re-Cyclization Phenomena of the Oxazinedione Scaffold

The 1H-benzo[d] nih.govnih.govoxazine-2,4-dione scaffold, also known as an isatoic anhydride derivative, is characterized by two electrophilic carbonyl carbons (at C2 and C4). These positions are susceptible to nucleophilic attack, which can initiate a ring-opening cascade. This reactivity is fundamental to the use of these scaffolds as precursors for a wide variety of other heterocyclic molecules. rsc.orgresearchgate.net

The process typically begins with the attack of a nucleophile (e.g., an amine, alcohol, or carbanion) on one of the carbonyl groups, leading to the cleavage of an acyl-oxygen bond and the opening of the heterocyclic ring. This generates a 2-aminobenzoyl intermediate. For instance, the reaction of a related thieno[2,3-d] nih.govnih.govoxazine-2,4-dione with amino acids under aqueous conditions results in a regioselective ring opening to afford N-acyl-anthranilic acid derivatives. researchgate.net

The resulting ring-opened intermediate is often not the final product. It possesses both a nucleophilic amine (or amide) and an electrophilic carboxylic acid (or derivative) group, setting the stage for a subsequent intramolecular re-cyclization event. Depending on the nature of the initial nucleophile and the reaction conditions, this re-cyclization can lead to the formation of new heterocyclic systems, such as quinazolinones or benzodiazepines. researchgate.net In some cases, the ring-opening is accompanied by the loss of a small molecule, such as carbon dioxide, which provides a thermodynamic driving force for the transformation. rsc.org A related example is the conversion of phthalides to benzoxazinones, which proceeds through the ring-opening of the lactone by an aminolysis reaction, followed by a Hofmann rearrangement and re-cyclization of an isocyanate intermediate. nih.gov

Table 3: Examples of Nucleophiles and Potential Products from Ring-Opening/Re-cyclization This interactive table shows potential outcomes when the benzoxazinedione ring reacts with different types of nucleophiles.

NucleophileRing-Opened IntermediatePotential Re-cyclized Product
Primary Amine (R-NH₂)N-(2-aminobenzoyl)amideQuinazolinone
Amino AcidN-(2-(carboxy)phenyl)amideBenzodiazepinedione
Hydrazine (H₂NNH₂)2-AminobenzohydrazideTriazino-benzimidazolone
Hydroxide (OH⁻)2-Aminobenzoic acid(Decarboxylation may occur)

Comparative Reactivity Studies of Benzo[d]nih.govnih.govoxazine-2,4-diones

The reactivity of the benzo[d] nih.govnih.govoxazine-2,4-dione system is significantly influenced by the nature of the substituents on the aromatic ring. nih.govnih.gov These substituents can alter the electronic properties of the scaffold, affecting the electrophilicity of the carbonyl carbons and the nucleophilicity of the ring nitrogen.

Studies on the synthesis of related 4H-benzo[d] nih.govnih.govoxazin-4-ones from substituted anthranilic acids have shown a clear correlation between the electronic nature of the substituents and the reaction outcome. nih.govnih.gov

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) or alkyl groups increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the starting aniline (B41778) nitrogen, potentially facilitating the initial steps of heterocycle formation.

Electron-Withdrawing Groups (EWGs): Substituents like nitro or halo groups decrease the electron density of the ring. nih.govnih.gov In the case of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione, the bromine atom at the C6 position acts as an electron-withdrawing group through induction. This effect increases the electrophilicity of the carbonyl carbons, making the ring more susceptible to nucleophilic attack and ring-opening. chemimpex.com

Furthermore, the bromine substituent itself is a reactive handle. It can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the introduction of aryl, vinyl, or amino groups at the C6 position, providing a powerful method for structural diversification. For example, the synthesis of 6-aryl-1,4-dihydrobenzo[d] nih.govnih.govoxazine-2-thiones has been accomplished via Suzuki coupling reactions starting from a 6-bromo precursor. researchgate.net

Table 4: Influence of Aromatic Substituents on Reactivity This interactive table compares the effects of electron-donating versus electron-withdrawing groups on the reactivity of the benzoxazinedione scaffold.

Substituent TypeExampleEffect on Aromatic RingImpact on Carbonyl ElectrophilicityImpact on Reactivity toward Nucleophiles
Electron-Donating (EDG)-OCH₃, -CH₃Increases electron densityDecreasedSlower ring-opening
Electron-Withdrawing (EWG)-Br, -NO₂Decreases electron densityIncreasedFaster ring-opening

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

A ¹H NMR spectrum of 1-allyl-6-bromo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione would be expected to show distinct signals corresponding to the protons of the allyl group and the aromatic ring. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide definitive information about the connectivity of the protons.

Expected ¹H NMR Data (Hypothetical)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H --- --- ---
Aromatic-H --- --- ---
Aromatic-H --- --- ---
Allyl-CH= --- --- ---
Allyl-=CH₂ --- --- ---
Allyl-NCH₂ --- --- ---

No specific data is available in published literature.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the oxazine-dione ring, the aromatic carbons, and the carbons of the allyl group.

Expected ¹³C NMR Data (Hypothetical)

Carbon Chemical Shift (δ, ppm)
C=O (Amide) ---
C=O (Anhydride) ---
Aromatic-C ---
Aromatic-C ---
Aromatic-C ---
Aromatic-C ---
Aromatic-C-Br ---
Aromatic-C-N ---
Allyl-CH= ---
Allyl-=CH₂ ---
Allyl-NCH₂ ---

No specific data is available in published literature.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. COSY would establish proton-proton correlations, while HMQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands (Hypothetical)

Functional Group Wavenumber (cm⁻¹)
C=O (Amide) ---
C=O (Anhydride) ---
C=C (Aromatic) ---
C=C (Allyl) ---
C-N Stretch ---
C-O Stretch ---
C-Br Stretch ---

No specific data is available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the elemental composition, and the fragmentation peaks would provide further structural clues.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Confirmation

Should a suitable single crystal of 1-allyl-6-bromo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione be obtained, X-ray crystallography would provide an unambiguous three-dimensional model of the molecule in the solid state. This technique would definitively confirm the connectivity of all atoms, bond lengths, bond angles, and any specific stereochemical features.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula to validate its empirical formula.

For 1-allyl-6-bromo-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione, with a molecular formula of C₁₁H₈BrNO₃, the theoretical elemental composition would be calculated to confirm the purity and identity of a synthesized sample.

Table 1: Theoretical Elemental Composition of 1-allyl-6-bromo-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 11 132.11 46.83
Hydrogen H 1.01 8 8.08 2.86
Bromine Br 79.90 1 79.90 28.33
Nitrogen N 14.01 1 14.01 4.97
Oxygen O 16.00 3 48.00 17.01

| Total | | | | 282.10 | 100.00 |

Note: The data in this table is theoretical and calculated based on the molecular formula. Experimental data from published research is currently unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are indicative of the types of electronic transitions occurring and the extent of conjugation within the molecule.

The UV-Vis spectrum of 1-allyl-6-bromo-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione is expected to exhibit absorption bands characteristic of the benzoxazinedione core. The benzene (B151609) ring and the carbonyl groups are the primary chromophores. Electronic transitions such as π → π* and n → π* are anticipated. The precise λmax values and molar absorptivities (ε) would need to be determined experimentally.

Table 2: Expected Electronic Transitions for 1-allyl-6-bromo-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione

Chromophore Electronic Transition Expected Wavelength Range (nm)
Benzene Ring π → π* ~200-280

Note: The wavelength ranges in this table are generalized expectations for the given chromophores. Specific experimental λmax values for 1-allyl-6-bromo-1H-benzo[d] bldpharm.comnih.govoxazine-2,4-dione are not available in published literature.

Computational Chemistry and Molecular Modeling in Oxazinedione Research

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other key electronic parameters that govern a molecule's behavior.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the optimized geometry of "1-allyl-6-bromo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione" and calculate various properties such as total energy, dipole moment, and vibrational frequencies.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common approach involves using a hybrid functional, such as B3LYP, which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. The selection of a basis set, which is a set of mathematical functions used to represent the electronic wave function, is also crucial. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), is often employed to accurately describe the electron distribution, particularly for the heavy atom and potential non-covalent interactions.

Table 1: Representative Basis Sets for DFT Calculations

Basis SetDescription
Pople Stylee.g., 6-31G(d), 6-311+G(d,p). These are split-valence basis sets with optional polarization and diffuse functions.
Dunning Stylee.g., cc-pVDZ, aug-cc-pVTZ. These are correlation-consistent basis sets, systematically improvable.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Maps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For "1-allyl-6-bromo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione," a smaller HOMO-LUMO gap would suggest higher reactivity.

An electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, while the hydrogen atoms and the region around the bromine atom may exhibit positive potential.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure of "1-allyl-6-bromo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione" is not rigid due to the presence of the allyl group. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. Computational methods can be used to identify the most stable conformer by systematically rotating the single bonds and calculating the energy of each resulting structure.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For the 1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione scaffold, keto-enol tautomerism is a possibility. Quantum chemical calculations can predict the relative stabilities of different tautomers by computing their energies, thus determining the predominant form under given conditions.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

In Silico Screening and Identification of Potential Binding Sites

In silico screening involves docking a library of compounds against a protein target to identify potential hits. For "1-allyl-6-bromo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione," this process would begin with identifying potential protein targets based on the biological activities of structurally similar compounds. Once a target is selected, its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB).

Docking algorithms then systematically place the ligand in the binding site of the protein, exploring various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. This process can identify potential binding sites on the protein and provide a preliminary assessment of the compound's inhibitory potential.

Analysis of Ligand-Receptor Binding Modes and Interaction Profiles

A detailed analysis of the docked pose of "1-allyl-6-bromo-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione" would reveal the specific interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonding: The carbonyl oxygen atoms and the nitrogen atom in the oxazine (B8389632) ring could act as hydrogen bond acceptors, while any N-H groups could be donors.

Hydrophobic Interactions: The allyl group and the benzene (B151609) ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The bromine atom can participate in halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site.

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Visualizing these interactions provides valuable insights into the structure-activity relationship and can guide the design of more potent analogs.

Table 2: Common Intermolecular Interactions in Ligand-Receptor Binding

Interaction TypeDescription
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Halogen BondingA non-covalent interaction where a halogen atom acts as an electrophilic species.
π-π StackingAttractive, noncovalent interactions between aromatic rings.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for screening large compound libraries to identify potential new active molecules.

Ligand-Based Pharmacophore Generation

In the absence of a known 3D structure of the biological target, pharmacophore models can be generated from a set of known active ligands. This approach involves aligning a series of active molecules and abstracting the common chemical features responsible for their biological activity.

For the benzoxazinone (B8607429) class, ligand-based pharmacophore models have been successfully generated to understand the structural requirements for specific activities, such as antiplatelet aggregation. nih.govnih.gov A study on substituted benzoxazinone derivatives identified key pharmacophoric features essential for antiplatelet activity. The generated model highlighted the importance of:

Hydrogen Bond Acceptors: Crucial for forming hydrogen bonds with receptor site amino acids.

Aromatic Rings: Involved in π-π stacking or hydrophobic interactions.

Hydrophobic Groups: Important for binding to non-polar pockets in the target protein. nih.govresearchgate.net

The spatial relationship between these features is critical. For instance, a representative model for antiplatelet benzoxazinones indicated specific distances between three hydrogen bond acceptors (2.27 Å to 3.98 Å) and between hydrophobic and hydrogen bond acceptor features (4.05 Å). nih.gov Such models provide a blueprint for designing new benzoxazinone derivatives, including analogs of 1-allyl-6-bromo-1H-benzo[d] nih.govconsensus.appoxazine-2,4-dione, with potentially enhanced antiplatelet effects.

Structure-Based Pharmacophore Development

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be developed. This involves analyzing the key interactions between the protein and a known ligand within the binding site. This method has been applied to benzoxazinone derivatives targeting enzymes like HIV-1 Reverse Transcriptase (RT). tandfonline.comtandfonline.com By examining the crystal structure of HIV-1 RT in complex with a benzoxazinone inhibitor, researchers can identify the essential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are critical for binding. nih.gov A pharmacophore model is then constructed based on these specific interaction points, serving as a more precise filter for virtual screening campaigns aimed at discovering novel HIV-1 RT inhibitors. tandfonline.com

Virtual Library Screening and Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Pharmacophore models, both ligand- and structure-based, are powerful tools for this process.

The typical workflow involves several stages:

Database Preparation: Large chemical databases, such as ZINC, ChemBridge, or internal corporate libraries, containing millions of compounds are prepared in a 3D format. nih.govyoutube.com

Pharmacophore Filtering: The generated pharmacophore model is used as a 3D query to rapidly screen the database. Only molecules that match the key features of the pharmacophore are retained. nih.gov

Molecular Docking: The "hit" compounds from the initial screen are then subjected to molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. nih.gov

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and interaction patterns with the target.

Hit Selection: The top-ranked compounds are visually inspected and selected for experimental testing to confirm their biological activity. nih.gov

This hierarchical approach has been successfully used to identify novel, potent inhibitors from the benzoxazinone class for various targets, demonstrating its efficiency in narrowing down vast chemical space to a manageable number of promising candidates for synthesis and biological evaluation. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, the conformational changes that may occur upon binding, and the specific interactions that contribute to binding affinity. consensus.appnih.gov

When a potential inhibitor, such as a derivative of 1-allyl-6-bromo-1H-benzo[d] nih.govconsensus.appoxazine-2,4-dione, is docked into its target protein, MD simulations can validate the predicted binding pose. nih.gov The simulation tracks the trajectory of the complex over a period typically ranging from nanoseconds to microseconds. nih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. researchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues in the protein. High fluctuations in the binding site residues might suggest instability, while stable residues can highlight key interaction points. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

Studies on benzoxazinone-protein complexes have utilized MD simulations to confirm the stability of docking poses and to understand the dynamic behavior that governs their inhibitory activity. nih.gov These simulations are crucial for refining lead compounds, as they can reveal subtle conformational changes and key interactions that are not apparent from static docking studies alone. frontiersin.org

In Silico Prediction of Drug-Likeness and Molecular Interaction Profiles

Before committing to expensive and time-consuming synthesis and testing, it is essential to evaluate whether a compound possesses "drug-like" properties. In silico methods are widely used to predict these properties based on the molecular structure.

A common approach is the use of Lipinski's Rule of Five, which provides a set of guidelines for evaluating the potential for oral bioavailability. A compound is likely to be orally bioavailable if it does not violate more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

For novel benzoxazinone derivatives, these rules are applied early in the design process. Computational tools can quickly calculate these and other properties, such as topological polar surface area (TPSA), number of rotatable bonds, and aqueous solubility, to filter out compounds with unfavorable pharmacokinetic profiles.

Beyond these simple rules, molecular interaction profiles can be predicted. By analyzing the structure of a compound like 1-allyl-6-bromo-1H-benzo[d] nih.govconsensus.appoxazine-2,4-dione, computational models can predict its potential to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding how the molecule might interact with various biological targets and for predicting potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds.

For benzoxazinone derivatives, 3D-QSAR studies have been particularly informative. nih.govnih.gov In this approach, a set of structurally aligned molecules is placed in a 3D grid, and the steric, electrostatic, and hydrophobic fields around each molecule are calculated. These field values are then used as descriptors to build a regression model that correlates them with the observed biological activity.

A study on benzoxazinone derivatives as antiplatelet agents developed a 3D-QSAR model using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. nih.govnih.gov The resulting model showed high statistical significance, indicating its predictive power.

Table 1: Statistical Validation of a 3D-QSAR (kNN-MFA) Model for Antiplatelet Benzoxazinones nih.govnih.gov

ParameterValueDescription
0.9739Cross-validated correlation coefficient (a measure of internal predictive ability)
pred_r²0.8217Predicted correlation coefficient for the external test set
k-Nearest Neighbors2Number of neighbors used in the analysis

The interpretation of the QSAR model provides a mechanistic understanding of the structure-activity relationship. For example, the model for antiplatelet benzoxazinones revealed that:

Steric Fields: A negative contribution at certain grid points indicated that bulky substituents at that position would decrease activity. nih.gov

Electrostatic Fields: A positive contribution suggested that electron-withdrawing groups were favored at specific locations to enhance activity. nih.gov

Hydrophobic Fields: The model highlighted regions where hydrophobic substituents would be beneficial for activity. nih.gov

Such insights are invaluable for the rational design of new, more potent benzoxazinone derivatives. By understanding the specific structural features that enhance or diminish activity, chemists can focus their synthetic efforts on molecules with a higher probability of success. nih.gov

Mechanistic Investigations of Biological Interactions of Benzo D 1 2 Oxazine 2,4 Dione Derivatives

Molecular Mechanisms of Enzyme Inhibition

The rigid, bicyclic framework of benzo[d] nih.govnih.govoxazine-2,4-dione derivatives allows for specific spatial orientation of various substituents, enabling precise interactions with the active or allosteric sites of enzymes. This has led to their development as inhibitors for several key enzyme families.

Inhibition of Proteases (e.g., human leucocyte elastase, C1r serine protease)

Derivatives of the benzoxazinone (B8607429) class are well-documented as potent inhibitors of serine proteases, a family of enzymes crucial in various physiological and pathological processes. nih.gov Their mechanism often involves the acylation of the active site serine residue, leading to the inactivation of the enzyme.

Studies on a series of 2-substituted-4H-3,1-benzoxazin-4-ones have elucidated key structure-activity relationships (SAR) for the inhibition of α-chymotrypsin. nih.gov The inhibitory potential was found to be sensitive to the nature and position of substituents on the phenyl ring at the 2-position. For instance, the presence of halogen substituents such as chloro and bromo was found to influence the inhibitory potency. nih.gov Kinetic analyses revealed that these compounds can act through various modes of inhibition, including competitive and mixed-type, with dissociation constants (Ki) in the micromolar range. nih.gov

The inhibitory activities of several benzoxazinone derivatives against α-chymotrypsin are detailed below.

Furthermore, the 4H-benzo[d] nih.govnih.govoxazine (B8389632) core has been specifically identified as a scaffold for inhibitors of human leucocyte elastase (HLE) and C1r serine protease, a key enzyme in the classical complement pathway. nih.gov The inhibition of these proteases is critical in managing inflammatory diseases and complement-mediated disorders.

Kinase Inhibition Mechanisms (e.g., EGFR, c-Met kinase, Akt2)

The Ras/Raf/MEK/ERK signaling pathway is a central cascade that regulates cellular proliferation and survival, and its dysregulation is a hallmark of many cancers. The mitogen-activated protein kinase kinase (MEK) is a key component of this pathway, making it an attractive target for therapeutic intervention.

A series of 3-benzyl-1,3-benzoxazine-2,4-dione analogues have been successfully designed as potent and specific allosteric inhibitors of MEK1. nih.gov These compounds were developed from a known MEK inhibitor, G8935, by replacing a double bond in the coumarin (B35378) scaffold with an amide bond, a key feature of the oxazine-2,4-dione ring. nih.gov This modification led to compounds with nanomolar bioactivity. nih.gov

The mechanism of these inhibitors is allosteric, meaning they bind to a pocket adjacent to the ATP-binding site of unphosphorylated MEK1, rather than competing with ATP directly. nih.gov Molecular dynamics simulations have shown that these benzoxazine-2,4-dione derivatives establish key interactions within this allosteric pocket, consistent with other known MEK1/2 inhibitors. nih.gov In cell-based assays, lead compounds from this series effectively suppressed the ERK1/2 pathway. nih.gov

The inhibitory concentrations for representative compounds against MEK1 are provided below.

While the benzo[d] nih.govnih.govoxazine-2,4-dione scaffold has been validated as a MEK inhibitor, its activity against other kinases such as the Epidermal Growth Factor Receptor (EGFR), c-Met kinase, or Akt2 has not been extensively reported in the scientific literature.

Inhibition of Fatty Acid Biosynthesis Enzymes (e.g., FabH)

The bacterial fatty acid biosynthesis (FAS-II) pathway is essential for bacterial viability and presents a set of validated targets for novel antibacterial agents. The β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the crucial initial condensation step in this pathway. mdpi.com Despite extensive research into FabH inhibitors, there is currently no published evidence directly linking 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione or its close analogues to the inhibition of FabH or other enzymes within the FAS-II pathway.

Modulation of Other Enzymatic Pathways (e.g., butyrylcholinesterase, carbonic anhydrase, aromatase, COX-2)

The versatile structure of 1H-benzo[d] nih.govnih.govoxazine-2,4-diones has been explored for its potential to interact with a variety of other enzymes. Notably, these compounds have been identified as potent inhibitors of butyrylcholinesterase (BChE) , an enzyme implicated in the progression of Alzheimer's disease. nih.gov The mechanism is believed to involve interaction with the enzyme's active site, similar to other carbamate-based inhibitors.

Regarding other enzymatic pathways, there is a lack of specific research demonstrating the inhibition of carbonic anhydrase or aromatase by compounds featuring the 1H-benzo[d] nih.govnih.govoxazine-2,4-dione core. Similarly, while other isomers like 1,4-benzoxazines have been investigated as cyclooxygenase-2 (COX-2) inhibitors, direct evidence for COX-2 inhibition by 1,3-benzoxazine-2,4-dione derivatives is not well-established in the literature.

Heparanase Inhibition and its Molecular Relevance

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains, playing a critical role in extracellular matrix remodeling, a process central to tumor invasion, metastasis, and angiogenesis. Consequently, heparanase is a significant target in cancer therapy. A review of the current literature reveals no studies that have investigated or identified 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione or related derivatives as inhibitors of heparanase.

Molecular Basis of Antimicrobial Activity

Derivatives of the 1,3-benzoxazine scaffold have demonstrated notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. ikm.org.mynih.govsciencescholar.us The molecular mechanisms underlying this activity are multifaceted and appear to involve the disruption of essential bacterial processes.

One proposed mechanism of action, drawn from structurally related oxazoline (B21484) compounds, is the interference with bacterial cell wall synthesis. umz.ac.ir This model suggests that the oxazine ring may act as an analogue of D-alanine, allowing it to competitively inhibit two crucial cytoplasmic enzymes: L-alanine racemase and D-alanine-D-alanine synthetase. These enzymes are vital for producing the D-alanine-D-alanine dipeptide, a key building block for the peptidoglycan that forms the bacterial cell wall. Inhibition of this pathway compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death. umz.ac.ir

Another identified mechanism relates to the inhibition of biofilm formation, a critical factor in chronic infections and antibiotic resistance. Studies on Staphylococcus aureus have shown that certain oxazoline derivatives can significantly reduce the expression of the icaA gene. umz.ac.ir The icaA gene is part of the ica (B1672459) operon, which is responsible for synthesizing the polysaccharide intercellular adhesin (PIA) that constitutes the primary matrix of staphylococcal biofilms. By suppressing icaA expression, these compounds effectively prevent biofilm formation, rendering the bacteria more susceptible to host immune defenses and conventional antibiotics. umz.ac.ir

Proposed Mechanisms Against Bacterial Pathogens (Gram-positive and Gram-negative)

There is no specific information detailing the proposed mechanisms of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione against Gram-positive or Gram-negative bacterial pathogens. Research on other benzoxazine (B1645224) derivatives suggests that their antibacterial actions could involve the disruption of bacterial cell walls or interference with essential enzymatic processes, but this has not been confirmed for the specified compound.

Antifungal Mechanism Elucidation

Specific studies elucidating the antifungal mechanism of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione have not been identified. For other classes of antifungal agents, common mechanisms include the inhibition of ergosterol (B1671047) synthesis, which is vital for the integrity of the fungal cell membrane. nih.gov Whether this or other mechanisms are relevant to the specified compound remains to be investigated.

Mechanistic Insights into Antioxidant Activity

Radical Scavenging Mechanisms (e.g., DPPH radical)

No studies have been published that specifically measure the DPPH radical scavenging activity or elucidate the radical scavenging mechanisms of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione. While some oxazine derivatives have shown antioxidant properties in assays like the DPPH and Nitric Oxide Radical Scavenging assays, data for this specific compound is unavailable. researchgate.net

Ferric-Reducing Power Mechanisms

There is no available data on the ferric-reducing power of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione. The Ferric Reducing Antioxidant Power (FRAP) assay is a standard method to assess the ability of a compound to donate an electron, but results for this particular molecule have not been reported in the literature. nih.gov

Investigation of Anti-inflammatory Mechanisms

Specific investigations into the anti-inflammatory mechanisms of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione are absent from the scientific record. Research on other heterocyclic compounds often points to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) as a primary anti-inflammatory mechanism. nih.govmdpi.com However, no such studies have been conducted on 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione.

Studies on Hypoxia-Targeted Molecular Action

There is no evidence in the available literature of studies investigating the hypoxia-targeted molecular action of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione. Research in this area has primarily focused on different classes of compounds, such as benzotriazine di-oxides, which are designed as hypoxia-activated prodrugs to target oxygen-deficient tumor cells. nih.govmdpi.com The potential for this benzoxazinedione to act in a similar manner has not been explored.

Regulation of Hypoxia-Inducible Factors (HIF-1α)

Currently, there is no publicly available scientific literature detailing the specific regulatory effects of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione on Hypoxia-Inducible Factor-1α (HIF-1α). The HIF-1α pathway is a critical cellular response to low oxygen conditions (hypoxia), a state often found in solid tumors. The stabilization of HIF-1α under hypoxic conditions leads to the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor growth and resistance to therapy.

While the direct impact of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione on this pathway is unknown, research into other heterocyclic compounds has identified various mechanisms of HIF-1α inhibition. These mechanisms can include:

Inhibition of HIF-1α synthesis: Some compounds can interfere with the translation of HIF-1α mRNA.

Promotion of HIF-1α degradation: Under normal oxygen conditions, HIF-1α is targeted for proteasomal degradation. Some molecules can enhance this process even in hypoxic environments.

Inhibition of HIF-1α transcriptional activity: Certain inhibitors can prevent the HIF-1α/HIF-1β heterodimer from binding to Hypoxia Response Elements (HREs) on target genes.

Future research is necessary to determine if 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione or its derivatives possess any of these inhibitory activities.

Molecular Pathways Affected by Hypoxia-Selective Compounds

The molecular pathways affected by hypoxia-selective compounds are diverse and depend on the specific chemical scaffold and its mechanism of action. Generally, these compounds are designed to be activated under the reducing conditions characteristic of hypoxic cells, leading to selective cytotoxicity. Common molecular pathways implicated include:

DNA damage and repair pathways: Many hypoxia-activated prodrugs are reduced to radical species that can cause DNA strand breaks, leading to the activation of DNA damage response pathways and ultimately apoptosis.

Cellular metabolism: Hypoxic cells rely heavily on glycolysis for energy production. Some hypoxia-selective agents may target key glycolytic enzymes or disrupt the metabolic adaptations of cancer cells to low oxygen.

Signaling pathways involved in cell survival and apoptosis: The activation of hypoxia-selective compounds can trigger signaling cascades that promote programmed cell death, such as the caspase cascade.

Without experimental data, it is not possible to identify the specific molecular pathways that might be modulated by 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione in a hypoxic environment.

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective derivatives. While specific SAR studies for 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione in the context of hypoxia are not available, general principles from related benzoxazinone and other heterocyclic systems can be considered.

The biological activity of benzoxazinone derivatives is often influenced by the nature and position of substituents on the bicyclic ring system.

Structural Feature Potential Impact on Biological Activity
N-1 Substitution The presence of a substituent at the N-1 position can significantly alter the compound's lipophilicity, solubility, and metabolic stability. The allyl group in the target compound is a relatively small, lipophilic moiety that could influence its ability to cross cell membranes.
Substitution on the Benzene (B151609) Ring The position and electronic nature of substituents on the aromatic ring are critical determinants of activity. The bromine atom at the 6-position is an electron-withdrawing group that can affect the electron density of the ring system, potentially influencing its interaction with biological targets and its redox properties.
The dione (B5365651) moiety The 2,4-dione functionality is a key feature of the benzoxazinedione core and is likely involved in interactions with target proteins or in the compound's chemical reactivity.

Applications in Advanced Chemical and Biochemical Research Excluding Pharmaceutical/agrochemical Product Development or Clinical Use

Utilization as Synthetic Intermediates and Building Blocks

The chemical reactivity of 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione is dominated by the isatoic anhydride (B1165640) moiety, which can react with a variety of nucleophiles. This reactivity allows it to serve as a precursor for a wide range of more complex molecular structures.

The isatoic anhydride core of 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione makes it a particularly useful precursor for certain classes of nitrogen-containing heterocycles.

Quinazolones: Isatoic anhydrides are well-established starting materials for the synthesis of quinazolinones and their derivatives. researchgate.netnih.gov The general synthesis involves the reaction of the anhydride with an amine or amide. For instance, isatoic anhydride can be used as a precursor for synthesizing methaqualone and related 4-quinazolinone-based compounds. nih.gov The reaction typically proceeds through nucleophilic attack at the carbonyl group, leading to ring-opening and subsequent cyclization to form the quinazolinone skeleton. researchgate.net Nickel-catalyzed methods have also been developed for the synthesis of quinazolinediones from isatoic anhydrides and isocyanates. organic-chemistry.org

Quinolones and Benzodiazepines: While the synthesis of quinolones and benzodiazepines from isatoic anhydrides is less common than that of quinazolinones, the structural framework of 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione contains the necessary components. Typical quinolone syntheses often involve methods like the Conrad-Limpach reaction, starting from anilines and dicarbonyl compounds, or the cyclization of 2-aminoacetophenones. mdpi.comresearchgate.net Similarly, benzodiazepine synthesis frequently commences from precursors like o-phenylenediamines or involves intramolecular C-N bond coupling. rsc.orgnih.gov The use of an N-substituted isatoic anhydride as a direct precursor for these specific ring systems is not prominently featured in mainstream synthetic strategies. However, the inherent reactivity of the anhydride allows for its potential adaptation into multi-step synthetic routes for these and other complex heterocyclic systems.

The utility of 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione extends beyond the aforementioned scaffolds to a broader range of heterocyclic compounds. The ability of isatoic anhydrides to release carbon dioxide upon reaction with nucleophiles makes them effective synthons for various heterocyclic molecules. nih.gov The presence of the bromine atom enhances the compound's reactivity and provides a site for further functionalization, which is crucial for building complex molecular architectures. chemimpex.com

Research on related structures demonstrates that the core benzoxazine (B1645224) ring can be a component in larger, polycyclic systems. For example, synthetic strategies involving palladium-catalyzed cross-coupling reactions have been used to create complex benzo[f]quinazoline-1,3(2H,4H)-diones, showcasing how the fundamental heterocyclic core can be elaborated into more intricate structures. beilstein-journals.org

The dual functionality of 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione makes it an excellent component for designing complex molecules. The two key functional handles are:

The Bromine Atom: This halogen provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, or alkynyl groups to the aromatic core. chemimpex.com

The Allyl Group: The terminal double bond of the allyl group is amenable to a wide range of chemical transformations, including addition reactions, olefin metathesis, and polymerization.

This combination of functionalities allows chemists to use the molecule in sequential or orthogonal synthetic strategies to build elaborate, multi-component molecular architectures. A related compound, 8-Bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione, is specifically noted for its utility in organic synthesis for constructing such complex structures. chemimpex.com

Exploration in Materials Science and Related Fields

The structural characteristics of 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione suggest its potential use as a monomer for the development of high-performance polymers and other advanced materials.

Polymers derived from benzoxazine precursors, known as polybenzoxazines, are a class of high-performance thermosetting resins with desirable properties for advanced applications. mdpi.com Although structurally distinct from the dione (B5365651) moiety, the broader class of benzoxazine-based materials demonstrates properties that could be achieved or enhanced by incorporating a monomer like 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione.

Heat-Resistant Materials: Polybenzoxazines are known for their exceptional thermal stability. Research has shown that bio-based polybenzoxazines can achieve high glass transition temperatures (Tg) up to 304 °C and initial thermal decomposition temperatures (Tdi) as high as 395 °C. rsc.orgrsc.org Some specialized polybenzoxazines exhibit Tg values exceeding 300 °C, and certain bio-based versions have reached over 400 °C. tandfonline.comacs.org The rigid aromatic structure of the monomer contributes to this thermal resilience. Furthermore, the presence of bromine can impart flame-retardant properties to the resulting polymer.

Polybenzoxazine TypeGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Char Yield at 800°C (N₂)Reference
P(ACE-a) (Diacetal Structure)301 °C-55% acs.org
Poly(IE-apa) (Bio-based)293 °C395 °C- rsc.org
Poly(V-apa) (Bio-based)304 °C393 °C- rsc.org
Poly(BZ-BSiO-X) (Borosiloxane)> 300 °C~400 °C- tandfonline.com
Poly(M-apa) (Bio-based)> 400 °C441 °C- acs.org

Electronic Materials: Polybenzoxazines are considered promising candidates for electronic materials, particularly as low-dielectric constant (low-k) interlayers in integrated circuits. ingentaconnect.combenthamdirect.comresearchgate.net Their versatile chemistry allows for molecular design flexibility to tailor dielectric properties. benthamdirect.com Additionally, polybenzoxazines serve as excellent precursors for nitrogen-doped porous carbons used in energy storage applications like supercapacitors, owing to their high char yield and intrinsic nitrogen content. mdpi.commdpi.com The 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione monomer, with its high aromatic and nitrogen content, could be a valuable component in creating such functional carbon materials.

Liquid crystalline (LC) behavior is a state of matter between a crystalline solid and an isotropic liquid, and materials exhibiting these properties are crucial for display technologies and sensors. The development of liquid crystalline thermosets, such as LC polybenzoxazines, is an active area of research. researchgate.net

LC properties typically arise from molecules containing rigid, rod-like or disk-like structures known as mesogens. While 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione itself is not inherently liquid crystalline, its rigid brominated aromatic core could serve as a key component in a larger mesogenic molecule.

Research has shown that novel benzoxazines can be synthesized to exhibit enantiotropic liquid crystalline behavior, displaying nematic and smectic phases. researchgate.net The incorporation of such structures into a polymer network can lead to materials with ordered domains, which can influence properties like thermal conductivity and mechanical strength. nih.govresearchgate.net For instance, a polybenzoxazine film prepared by curing an LC benzoxazine monomer was shown to exhibit birefringence, indicating molecular-level ordering. researchgate.net Therefore, derivatives of 1-allyl-6-bromo-1H-benzo[d] researchgate.netrsc.orgoxazine-2,4-dione, appropriately modified to include mesogenic units, could be explored for the creation of novel liquid crystalline thermosetting materials.

Role in Analytical Chemistry Methodologies

The inherent chemical properties of the 1-allyl-6-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazine-2,4-dione scaffold, particularly the electrophilic nature of its anhydride moiety, position it as a valuable tool in the development of sophisticated analytical methods.

Development of Sensors and Detection Methods

The 1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazine-2,4-dione core, also known as isatoic anhydride, is a key reactive entity that can participate in reactions amenable to sensor development. The anhydride can react with various nucleophiles, leading to a ring-opening event that can be coupled to a detectable signal, such as a change in fluorescence or electrochemical properties.

While specific sensor applications of 1-allyl-6-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazine-2,4-dione have not been extensively documented, the utility of related bromo-substituted benzoxazinediones in this area has been noted. For instance, 8-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazine-2,4-dione is recognized for its use as a reagent in the development of sensors and other detection methods in analytical chemistry. The bromine atom in such scaffolds can serve multiple purposes: it can modulate the electronic properties of the aromatic ring, influencing the reactivity of the anhydride, and it can also act as a heavy atom to enhance certain spectroscopic properties, such as phosphorescence.

Furthermore, the parent compound, isatoic anhydride, has been successfully employed as a fluorescent derivatizing reagent for high-performance liquid chromatography (HPLC). Derivatization is a technique used to chemically modify an analyte to enhance its detection. In this context, the anhydride reacts with specific functional groups in the target molecule, attaching the benzoxazinedione core, which can then be detected by fluorescence. This approach significantly improves the sensitivity and selectivity of the analytical method. The presence of the allyl and bromo substituents on the 1-allyl-6-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazine-2,4-dione molecule could potentially be exploited to fine-tune its reactivity and spectral properties for use in similar derivatization-based detection methodologies.

Potential Analytical Application Role of the Benzoxazinedione Core Potential Influence of Substituents (Allyl, Bromo)
Fluorescent Derivatization for HPLC The anhydride reacts with nucleophilic functional groups of the analyte, attaching a fluorogenic tag.The bromo and allyl groups can modify the fluorescence quantum yield and shift the excitation/emission wavelengths.
Electrochemical Sensors The core structure can be part of a redox-active system where binding to an analyte alters the electrochemical signal.The bromine atom's electron-withdrawing nature can influence the redox potential of the molecule.
Chemosensors Ring-opening of the anhydride upon reaction with a specific analyte can lead to a colorimetric or fluorometric response.Substituents can alter the selectivity and sensitivity of the chemosensor towards the target analyte.

Contribution to Pharmacophore Discovery and Chemical Biology Tool Development

The 1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazine-2,4-dione scaffold is considered a "privileged" structure in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the design of new bioactive molecules. The unique three-dimensional shape and electronic properties of the benzoxazinedione core allow it to interact with a variety of biological macromolecules.

The development of novel bioactive compounds often relies on pharmacophore modeling, a computational method used to identify the essential structural features of a molecule required for its biological activity. The benzoxazinedione scaffold, with its defined arrangement of hydrogen bond donors and acceptors, aromatic regions, and reactive sites, is well-suited for such in silico studies. While specific pharmacophore models for 1-allyl-6-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazine-2,4-dione are not yet established in the literature, the broader class of benzoxazines has been the subject of such investigations to understand their interactions with biological targets.

Moreover, the reactivity of the anhydride group makes 1-allyl-6-bromo-1H-benzo[d] Current time information in Pasuruan, ID.nih.govoxazine-2,4-dione a potential candidate for the development of chemical biology tools. These are small molecules designed to study and manipulate biological systems. For example, the anhydride can react with nucleophilic residues on proteins, such as lysine or serine, to form covalent bonds. This property can be harnessed to design activity-based probes or inhibitors that covalently modify their target proteins, allowing for their identification and characterization.

The allyl group on the nitrogen atom provides a versatile handle for further chemical modification. It can be functionalized through various chemical reactions, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or other functional moieties. This modularity is highly desirable in the design of chemical probes. The bromine atom, in addition to modulating reactivity, can serve as a site for cross-coupling reactions, further expanding the synthetic possibilities for creating diverse chemical biology tools based on this scaffold.

Application Area Key Feature of the Scaffold Role in Research
Pharmacophore Discovery The rigid, three-dimensional structure with defined chemical features (H-bond donors/acceptors, aromatic ring).Serves as a template for computational modeling to identify key interactions with biological targets and guide the design of new bioactive molecules.
Chemical Probe Development The reactive anhydride moiety capable of covalent modification of biomolecules.Can be used to create activity-based probes for enzyme profiling or covalent inhibitors for target validation.
Scaffold for Synthesis The presence of multiple sites for chemical modification (allyl group, bromine atom, aromatic ring).Enables the synthesis of libraries of related compounds for screening and the development of multifunctional chemical biology tools.

Future Research Directions and Unexplored Avenues for 1 Allyl 6 Bromo 1h Benzo D 1 2 Oxazine 2,4 Dione Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of benzoxazine-2,4-diones has traditionally been approached through various methods, often starting from materials like 2-aminobenzoic acids (anthranilic acids), phthalic anhydrides, or isatins. nih.govcbijournal.com However, future research on 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione should prioritize the development of novel synthetic strategies that align with the principles of green chemistry.

Key areas for exploration include:

Microwave-Assisted Synthesis : Investigating microwave irradiation as an energy source could significantly reduce reaction times and improve yields compared to conventional heating methods. cbijournal.comresearchgate.net This technique has been successfully applied to other benzoxazinediones, suggesting its potential applicability here. researchgate.net

Catalytic Approaches : The use of novel catalysts, such as iron-based catalysts, could provide more cost-effective and environmentally benign synthetic routes. nih.gov Research into catalytic systems that can facilitate the construction of the oxazine (B8389632) ring or the introduction of the allyl and bromo substituents in a one-pot reaction would be highly valuable.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione could enable more efficient and reproducible production.

Sustainable Solvents and Reagents : Future synthetic protocols should aim to replace hazardous solvents and reagents with greener alternatives. For instance, exploring reactions in water, ionic liquids, or deep eutectic solvents could enhance the sustainability of the synthesis. cbijournal.com

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-Assisted SynthesisReduced reaction time, increased yields, energy efficiency. cbijournal.comresearchgate.netOptimization of power, temperature, and solvent conditions.
Novel CatalysisLower cost, reduced environmental impact, high efficiency. nih.govDevelopment of earth-abundant metal catalysts (e.g., Fe, Cu).
Flow ChemistryEnhanced safety, scalability, precise control, reproducibility.Reactor design and optimization of flow parameters (rate, temp).
Green Solvents/ReagentsReduced toxicity and environmental footprint.Screening of bio-based solvents, ionic liquids, or solvent-free conditions.

Comprehensive Mechanistic Understanding of Complex Reactions and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione is crucial for optimizing existing reactions and designing new ones. The benzoxazine (B1645224) ring system is known to undergo various transformations, including ring-opening reactions. researchgate.netuab.cat

Future mechanistic studies should focus on:

Ring-Opening Polymerization : Investigating the conditions and catalysts that promote the ring-opening of the oxazine moiety. researchgate.netuab.cat Understanding the influence of the N-allyl and C6-bromo substituents on this process could lead to the development of novel polymers with tailored properties.

Reactivity with Nucleophiles : The reactivity of benzoxazinoids with various nucleophiles is a key aspect of their chemistry. nih.gov Detailed kinetic and computational studies could elucidate the reaction pathways, identifying which of the two carbonyl carbons is more electrophilic and how the substituents influence this reactivity.

Transformations of the Allyl Group : The allyl group is a versatile functional handle. Mechanistic investigations into its participation in reactions such as olefin metathesis, hydroformylation, or cycloadditions would be valuable for creating more complex molecular architectures.

Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione, advanced computational studies are an unexplored but promising avenue.

Prospective computational research could include:

DFT Calculations : Density Functional Theory (DFT) can be used to model the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). researchgate.net This can help in confirming experimental data and understanding the electronic effects of the substituents.

Reaction Pathway Modeling : Computational modeling can be used to map the energy profiles of potential synthetic routes and subsequent reactions. researchgate.net This allows for the prediction of reaction feasibility, transition states, and potential byproducts, aiding in the rational design of experiments.

Molecular Docking : To explore its biological potential, molecular docking studies can simulate the interaction of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione with the active sites of various enzymes or receptors. This can help in identifying potential biological targets and prioritizing compounds for experimental screening.

Computational Method Research Application Predicted Outcomes
Density Functional Theory (DFT)Structural and electronic analysis.Optimized geometry, charge distribution, spectroscopic signatures. researchgate.net
Reaction Pathway ModelingElucidation of reaction mechanisms.Transition state energies, activation barriers, kinetic predictions.
Molecular Dynamics (MD)Simulation of conformational flexibility.Stable conformations, solvent effects, dynamic behavior.
Molecular DockingPrediction of biomolecular interactions.Binding affinity, interaction modes with potential protein targets.

Exploration of New Chemical Space through Rational Derivatization and Scaffold Hybridization

The structure of 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione offers multiple points for chemical modification, allowing for the systematic exploration of new chemical space. Creating a library of derivatives is a key strategy for discovering compounds with novel properties.

Future derivatization efforts could target:

The Bromine Atom : The bromo substituent is an ideal handle for cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This would allow for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino groups at the 6-position.

The Allyl Group : The double bond of the allyl group can be functionalized through reactions like epoxidation, dihydroxylation, or Heck coupling, leading to a diverse set of new analogues.

The Aromatic Ring : While less straightforward, electrophilic aromatic substitution could potentially introduce further functionality onto the benzene (B151609) ring, although the existing substituents will direct the position of new groups.

Scaffold Hybridization : The benzoxazine-2,4-dione core could be fused or linked to other heterocyclic systems known for their biological activity, such as quinolines, oxadiazoles, or benzoxazoles, to create hybrid molecules with potentially synergistic or novel properties. researchgate.netmdpi.com

Deep Dive into the Molecular Basis of Biological Activities (excluding clinical applications)

The broader class of benzoxazinoids and related oxazine derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. nih.govijpsr.infoglobalresearchonline.net A fundamental investigation into the molecular basis of these activities for 1-allyl-6-bromo-1H-benzo[d] nih.govnih.govoxazine-2,4-dione and its derivatives is a critical area for future research.

This research should aim to:

Identify Molecular Targets : Utilize techniques like affinity chromatography, proteomics, or genetic screening to identify the specific proteins, enzymes, or nucleic acids with which the compound interacts.

Elucidate Mechanism of Action : Once a target is identified, detailed biochemical and biophysical assays are needed to understand how the compound modulates the target's function. For example, determining if it acts as an inhibitor, activator, or allosteric modulator.

Structure-Activity Relationship (SAR) Studies : By synthesizing and testing a library of derivatives (as described in section 8.4), researchers can establish clear relationships between specific structural features and biological activity. nih.gov This knowledge is essential for the rational design of more potent and selective compounds. For instance, studies on other heterocyclic compounds have shown that the presence and position of specific substituents can dramatically influence antimicrobial or cytotoxic effects. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-allyl-6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione, and how can reaction completion be confirmed?

  • Methodological Answer : A common approach involves functionalizing bromoanthranilic acid derivatives. For example, bromoanthranilic acid can be condensed with allyl halides in pyridine at 0°C, followed by cyclization with acyl chlorides. Reaction completion is confirmed via TLC using hexane:ethyl acetate (2:1) as the mobile phase . Alternative routes include condensation of aldehydes with urea under acidic conditions to form oxazinone cores, followed by bromination . Purification typically involves recrystallization from ethanol or column chromatography.

Q. How should researchers design experiments to characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify allyl protons (δ ~5.0–6.0 ppm) and bromine-induced deshielding in aromatic regions.
  • IR : Confirm carbonyl (C=O) stretches at ~1750–1700 cm1^{-1} and oxazine ring vibrations near 1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion [M+H]+^+ and bromine isotope patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous benzothiazine derivatives .

Advanced Research Questions

Q. What methodological approaches are recommended for investigating the reactivity of the allyl group under varying reaction conditions?

  • Methodological Answer : The allyl group can undergo electrophilic substitution or oxidation. To study its reactivity:
  • Electrophilic Aromatic Substitution : React with nitrating agents (HNO3_3/H2_2SO4_4) to introduce nitro groups, monitoring regioselectivity via HPLC.
  • Oxidation : Use KMnO4_4 in acetone to oxidize the allyl chain to a ketone, confirmed by loss of alkene signals in 1H^1H-NMR.
  • Cross-Coupling : Employ Pd-catalyzed Heck or Suzuki reactions to functionalize the allyl moiety, optimizing catalyst loadings (e.g., Pd(PPh3_3)4_4) and solvent systems (DMF or THF) .

Q. How can researchers resolve contradictions in reported reaction outcomes when introducing substituents to the benzo[d][1,3]oxazine core?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., sulfonation vs. bromination). To address this:
  • Regioselectivity Analysis : Use DFT calculations to predict electrophilic attack sites on the aromatic ring.
  • Experimental Validation : Compare yields under controlled conditions (e.g., chlorosulfonic acid at –10°C vs. H2_2SO4_4/SO3_3) to isolate sulfonated vs. brominated products .
  • Steric Effects : Introduce bulky substituents (e.g., tosyl groups) to sterically block undesired positions, as seen in analogous oxazine derivatives .

Q. What strategies are effective for evaluating the biological activity of derivatives, particularly in enzyme inhibition assays?

  • Methodological Answer :
  • In Silico Docking : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize candidates.
  • In Vitro Assays : Test inhibitory activity via fluorescence-based assays (e.g., NADH depletion in dehydrogenase inhibition).
  • Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to differentiate therapeutic vs. toxic effects. Similar frameworks have been applied to oxazinone-based antimicrobial agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.